molecular formula C14H12N4S B2409093 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 106346-58-1

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No. B2409093
CAS RN: 106346-58-1
M. Wt: 268.34
InChI Key: ZVGBMOFHHUTWEZ-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, also known as 5-APTD, is a small molecule compound used in a variety of scientific research applications. It is an aromatic amine that has been found to have a wide range of biochemical and physiological effects. The purpose of

Scientific Research Applications

Catalysis and Nanoreactors

TAPTD-based COFs serve as excellent heterogeneous catalysts. Their highly crystalline nature, large surface area, and well-arranged pores make them ideal for catalytic reactions. These materials can act as nanoreactors, reducing activation energies by bringing reactants into close proximity and providing a suitable environment for chemical transformations. Additionally, TAPTD-based COFs can host metal nanoparticles (NPs) with minimal aggregation, enhancing cooperative catalytic activity .

Electrochemical Energy Storage

Modified TAPTD-based COFs, such as TEMPO–NiP-COF, exhibit potential for energy storage applications. By incorporating Ni-porphyrin units, these materials can store electrochemical energy efficiently. Their tunable functionalization and robust chemical bonding make them promising candidates for energy storage devices .

Molecular Sensing and Detection

The unique porous structure of TAPTD-based COFs allows them to accommodate various reactive species. Researchers have explored their use in molecular sensing and detection. By tailoring the COF’s pore size and functional groups, they can selectively capture specific molecules or ions, making them valuable in biosensors and environmental monitoring .

Gas Separation and Adsorption

TAPTD-based COFs can selectively adsorb gases due to their well-defined pores. These materials find applications in gas separation processes, such as capturing CO2 from industrial emissions or selectively adsorbing volatile organic compounds (VOCs) from air .

Drug Delivery Systems

The porous nature of TAPTD-based COFs allows for controlled drug delivery. By encapsulating drugs within their pores, these materials can release therapeutic agents gradually, improving drug efficacy and minimizing side effects. Their biocompatibility and tunable pore sizes make them promising candidates for targeted drug delivery systems .

Photocatalysis and Photodegradation

TAPTD-based COFs can harness light energy for photocatalytic reactions. Researchers have explored their use in degrading organic pollutants, such as dyes and pesticides, under visible light irradiation. Their stability, large surface area, and efficient charge transfer properties contribute to their photocatalytic performance .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound might interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their structure or function . This interaction could inhibit the growth of microbes, leading to their eventual death.

Biochemical Pathways

It’s reasonable to speculate that it might interfere with essential biochemical pathways in microbes, such as protein synthesis or cell wall synthesis, leading to their death .

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific organism it is administered to.

Result of Action

Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may lead to the death of microbes by disrupting their essential biochemical pathways .

properties

IUPAC Name

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGBMOFHHUTWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

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